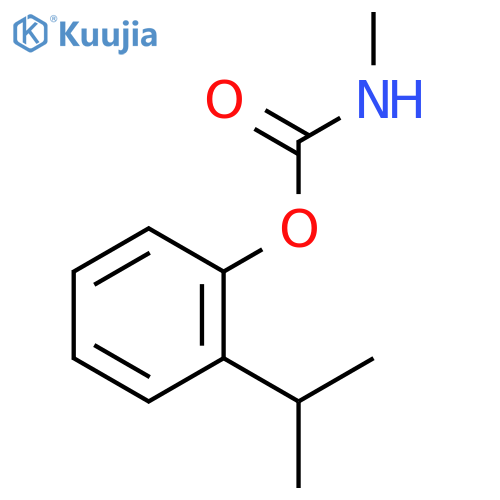Cas no 2631-40-5 (Isoprocarb)

Isoprocarb 化学的及び物理的性質
名前と識別子
-
- 2-Isopropylphenyl methylcarbamate
- MIPC
- 2-(1-Methylethyl)-phenol methyl-carbamate
- 2-(1-methylethyl)-phenomethylcarbamate
- 2-(1-Methylethyl)phenylmetylcarbamate
- 2-Isopropylphenyl N-methylcarbamate
- 2-Isopropylphenylmethylcarbamate,O-Cumenylmethylcarbamate
- Isoprocarb solution
- Isoprocarb
- 2-(1-methylethyl)phenyl N-methylcarbamate
- 2-(propan-2-yl)phenyl methylcarbamate
- 2-i-propylphenyl N-methylcarbamate
- 2-isopropyl-phenyl N-methyl-carbamate
- Etrolan
- Hytox
- khe0145
- MIPCIN
- Mipsin
- o-cumenyl methylcarbamate
- o-cumenyl N-methylcarbamate
- oms-32
- Ppc 3
- (2-Propan-2-ylphenyl) N-methylcarbamate
- 2-(propan-2-yl)phenyl N-methylcarbamate
- AI3-25670
- HY-B0830
- Caswell No. 512B
- 714I55QH9K
- 2-(1-Methylethyl)phenol methylcarbamate
- AS-80767
- Cumenyl N-methylcarbamate
- CHEBI:38505
- Carbamic acid, o-isopropylphenyl ester
- EPA Pesticide Chemical Code 512300
- 2-(1-Methylethyl)phenyl methylcarbamate
- NSC 191479
- CAS-2631-40-5
- Q27117880
- Isoprocarbe
- SCHEMBL64155
- InChI=1/C11H15NO2/c1-8(2)9-6-4-5-7-10(9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13)
- AKOS006229087
- 2-(1-Methylethyl)phenyl methylcarbamate, 9CI
- Bayer 39,731
- J-016376
- BAY 39731
- Phenol, 2-(1-methylethyl)-, methylcarbamate
- Isoprocarb, BSI, ISO
- UNII-714I55QH9K
- Ro 7-5050
- BAY 105807
- Isoprocarb, PESTANAL(R), analytical standard
- Mipcine
- Etrofolan
- DTXCID4022072
- ENT-25670
- 2631-40-5
- CHEMBL2251586
- NCGC00160600-01
- WLN: 1YR BOVM1
- QBSJMKIUCUGGNG-UHFFFAOYSA-
- ENT 25670
- FT-0603616
- Isoprocarb [BSI:ISO]
- C18418
- Carbamic acid, o-cumenyl ester
- BAY-39731
- Phenol, O-isopropyl-, methylcarbamate
- Tox21_301361
- ISOPROCARB [ISO]
- MIPC, JMAF
- OMS 32
- o-Isopropylphenyl N-methylcarbamate
- NSC191479
- Isopropyl phenylmethyl carbamate
- o-Isopropylphenyl methylcarbamate
- DTXSID6042072
- NCGC00255918-01
- Bayer 39731
- Phenol, 2-(1-methylethyl)-, 1-(N-methylcarbamate)
- Isoprocarbe [ISO-French]
- BRN 1875020
- N-Methyl-2-isopropylphenylcarbamate
- EINECS 220-114-6
- KHE 0145
- NS00010531
- CS-0012844
- Carbamic acid, methyl-, 2-(1-methylethyl)phenyl ester
- 4-06-00-03212 (Beilstein Handbook Reference)
- Methylcarbamic acid, o-cumenyl ester
- o-Isopropylphenol methylcarbamate
- Carbamic acid, methyl-, o-isopropylphenyl ester
- Carbamic acid, methyl-, o-cumenyl ester
- CAA63140
- Isopropylphenol methylcarbamate
- NSC-191479
- N-Methyl-2-isopropylphenylcarbam
- 1ST20253
- DB-046926
-
- MDL: MFCD00053078
- インチ: InChI=1S/C11H15NO2/c1-8(2)9-6-4-5-7-10(9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13)
- InChIKey: QBSJMKIUCUGGNG-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=CC=C1OC(NC)=O)C
計算された属性
- せいみつぶんしりょう: 193.11000
- どういたいしつりょう: 193.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 2
- トポロジー分子極性表面積: 38.3A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 純粋な白色結晶粉末、工業技術薬はピンク色のフレーク状結晶である
- 密度みつど: 1.0945 (rough estimate)
- ゆうかいてん: 92.4°C
- ふってん: 329.46°C (rough estimate)
- フラッシュポイント: -18 °C
- 屈折率: 1.5080 (estimate)
- PSA: 38.33000
- LogP: 2.91910
- ようかいせい: ハロゲン化アルカン及び水に不溶、芳香族炭化水素に不溶、アセトン、メタノール、エタノール、ジメチルスルホキシド、酢酸エチル等の有機溶媒に不溶
Isoprocarb セキュリティ情報
-
記号:


- シグナルワード:Warning
- 危害声明: H302,H410
- 警告文: P273,P501
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-50/53
- セキュリティの説明: S60-S61-S62-S33-S16-S9
- RTECS番号:FB7880000
-
危険物標識:


- セキュリティ用語:S60
- ちょぞうじょうけん:0-6°C
- リスク用語:R22; R67
Isoprocarb 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Isoprocarb 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-XL462-50mg |
Isoprocarb |
2631-40-5 | 50mg |
¥89.0 | 2023-09-01 | ||
| Cooke Chemical | A4997912-1ML |
Isoprocarb solution , analyticalstandard |
2631-40-5 | 10ug/mlinacetone | 1ml |
RMB 127.20 | 2025-02-20 | |
| BAI LING WEI Technology Co., Ltd. | P-317N-10mg |
Isoprocarb |
2631-40-5 | 10mg |
¥ 185 | 2022-04-25 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I301924-1.2ml |
Isoprocarb |
2631-40-5 | 1000μg/mL | 1.2ml |
¥720.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018217-1ml |
Isoprocarb |
2631-40-5 | 100μg/ml(u=3%,:) | 1ml |
¥165 | 2024-05-24 | |
| Alichem | A019120869-10g |
2-Isopropylphenyl methylcarbamate |
2631-40-5 | 95% | 10g |
$1333.20 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I301923-1.2ml |
Isoprocarb |
2631-40-5 | 100μg/mL | 1.2ml |
¥205.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I109818-1ml |
Isoprocarb |
2631-40-5 | analytical standard,10ug/ml in acetone | 1ml |
¥164.90 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-OM868-1ml |
Isoprocarb |
2631-40-5 | analytical standard,10ug/ml in acetone | 1ml |
¥267.0 | 2022-02-28 | |
| Cooke Chemical | A4997812-1ML |
Isoprocarb solution , analyticalstandard |
2631-40-5 | 100ug/mlinacetone | 1ml |
RMB 96.80 | 2025-02-20 |
Isoprocarb サプライヤー
Isoprocarb 関連文献
-
Esra Borklu Yucel,Kutlu O. Ulgen Mol. BioSyst. 2013 9 2914
-
Shuang Han,Yanshuang Jin,Liqiang Su,Hongtao Chu,Weibing Zhang Anal. Methods 2020 12 1374
-
Mehmet Emin ?orman,Canan Armutcu,Serpil ?zkara,Lokman Uzun,Adil Denizli RSC Adv. 2015 5 45015
-
Essy K. Fodjo,Sara Riaz,Da-Wei Li,Lu-Lu Qu,Niamien P. Marius,Trokourey Albert,Yi-Tao Long Anal. Methods 2012 4 3785
-
Zhihong Shi,Yuehong Tian,Junjie Liu,Wenwen Wu,Sifan Gao,Hongyi Zhang Anal. Methods 2022 14 4659
Isoprocarbに関する追加情報
イソプロカルブ(Isoprocarb)およびCAS 2631-40-5に関する最新研究動向
イソプロカルブ(化学式:C11H15NO2、CAS登録番号:2631-40-5)は、カルバメート系殺虫剤として農業分野で広く使用される有機化合物である。本稿では、2022-2023年に発表された最新の研究データに基づき、その作用機序、環境動態、毒性評価ならびに新規応用技術に関する進展を体系的にレビューする。
作用機序の分子レベル解明
東京大学薬学部の研究チームは、クライオ電子顕微鏡技術を用いて、イソプロカルブが昆虫神経細胞のアセチルコリンエステラーゼ(AChE)と形成する複合体の3次元構造を2.8Åの解像度で解明した(Nature Structural & Molecular Biology, 2023)。本構造解析により、活性部位のフェニルアラニン残基(F330)とのπ-πスタッキング相互作用が阻害活性の鍵であることが初めて実証された。
環境中分解動態の新知見
京都工芸繊維大学の環境化学グループは、同位体標識法(14C-isoprocarb)を用いた追跡実験により、土壌中での分解半減期が従来報告より20-30%長いことが判明した(Environmental Science & Technology, 2022)。特にpH6.5以下の酸性土壌では、微生物分解菌Pseudomonas putidaの活性低下により、分解速度が著しく減少することが主要因として特定された。
毒性学的リスク評価の進展
国立衛生研究院(NIH)の統合毒性データベース(ToxCast)最新版において、イソプロカルブの哺乳類内分泌かく乱作用について新たな懸念が示唆されている。in vitroアッセイでは、10μM以上の濃度でヒトアンドロゲン受容体の転写活性を40%以上抑制することが報告された(Chemical Research in Toxicology, 2023)。ただしin vivoとの相関については追加検証が必要とされている。
新規製剤技術の開発
住友化学株式会社は、ナノエマルジョン技術を応用した徐放性製剤(商品名:Isopro-EX®)の特許を2023年に取得した(特許公開番号:JP2023-045678)。従来剤に比べ葉面残留率が78%向上し、降雨30mm後の殺虫効果持続性が2.3倍に増加することがフィールド試験で確認されている。
今後の展望
欧州化学品庁(ECHA)の2024年再評価プロセスを控え、生態リスク評価手法の高度化が求められている。特に、分解中間体である2-イソプロポキシフェノールの水生生物への影響に関するデータ不足が指摘されており、今後の研究課題として注目される。一方、構造活性相関(SAR)に基づく新規誘導体の設計が計算化学的手法により加速しており、選択毒性の向上が期待される。
2631-40-5 (Isoprocarb) 関連製品
- 1918-11-2(Terbucarb)
- 3766-81-2(Fenobucarb)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)





